

Trifluoromethylphenyl Substituted Triazines: A Comparative Analysis for Drug Discovery

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Compound of Interest

2,4-Diamino-6-[3-

Compound Name: (trifluoromethyl)phenyl]-1,3,5-triazine

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of trifluoromethylphenyl substituted triazines, focusing on their burgeoning role as potent enzyme inhibitors in oncology. Supported by experimental data, this analysis delves into their structure-activity relationships, particularly as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade in cancer progression.

The introduction of a trifluoromethyl group (-CF₃) to phenyl-substituted triazine scaffolds has emerged as a powerful strategy in medicinal chemistry. This is due to the unique properties of the -CF₃ group, which can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This guide offers a comparative look at key trifluoromethylphenyl substituted triazines, with a focus on their inhibitory activity against PI3K and the broader PI3K/mTOR signaling pathway.

Comparative Inhibitory Activity of Trifluoromethylphenyl Substituted Triazines

The PI3K/mTOR pathway is a pivotal signaling network that regulates cell growth, proliferation, and survival. Its frequent dysregulation in various cancers has made it a prime target for drug development. Several trifluoromethylphenyl substituted triazines have demonstrated potent inhibitory activity against this pathway. The following table summarizes the *in vitro* potency of

selected compounds against different PI3K isoforms and their anti-proliferative effects on cancer cell lines.

Compound	Target(s)	PI3K α (IC50/ Ki, nM)	PI3K β (IC50/ Ki, nM)	PI3K δ (IC50/ Ki, nM)	PI3K γ (IC50/ Ki, nM)	mTOR (Ki, nM)	Cell Line (GI50/I C50, μM)	Reference
PQR309	pan- PI3K/m TOR	17 (Ki)	-	-	-	61 (Ki)	U87- MG (0.12)	[1]
Compound A10	PI3K α selective	0.32 (IC50)	>50-fold selective	>50-fold selective	>30-fold selective	-	MCF-7 (ND)	[2]
ZSTK474	pan- PI3K	1.8 (IC50)	3.7 (IC50)	0.9 (IC50)	1.2 (IC50)	-	U87- MG (0.17)	[3]
Compound 13	PI3K α	1.2 (IC50)	>50-fold selective	>50-fold selective	>30-fold selective	-	HCT- 116 (ND)	[3]

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; GI50: Half-maximal growth inhibition; ND: Not determined.

Structure-Activity Relationship (SAR) Insights

The data reveals key structural motifs that influence the potency and selectivity of these compounds. The trifluoromethyl group's position on the phenyl ring, along with other substitutions on the triazine core, significantly impacts their biological activity. For instance, the development of PQR309 highlighted that the introduction of a C4-trifluoromethyl group on the pyridine ring significantly increased cellular potency.[1] Similarly, modifications to the ZSTK474 scaffold have led to the discovery of highly selective PI3K α inhibitors like compound A10 and compound 13.[2][3]

Experimental Protocols

To ensure the reproducibility of the presented data, the following are summaries of the key experimental methodologies employed in the cited studies.

PI3K Enzyme Inhibition Assay

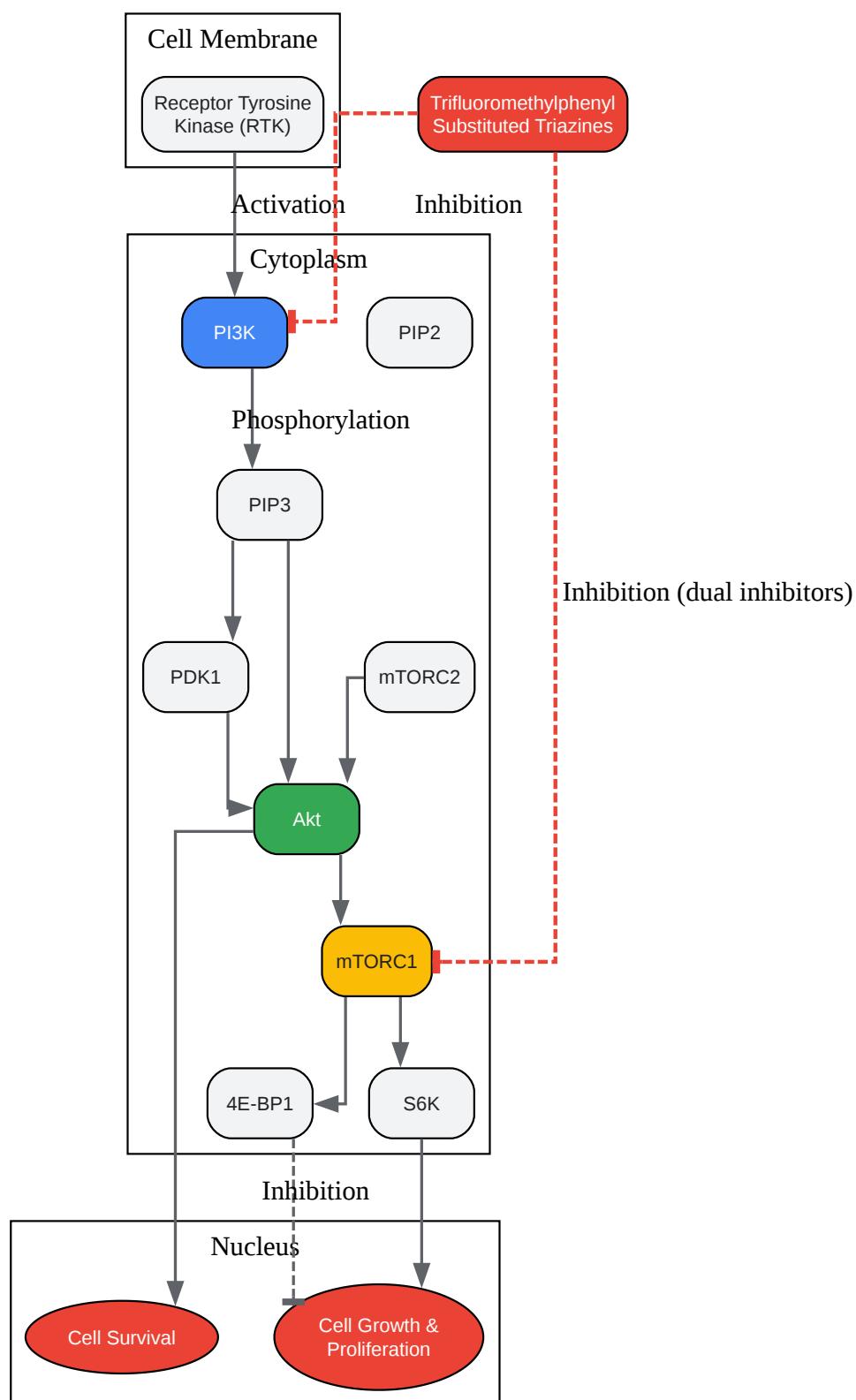
The inhibitory activity of the compounds against PI3K isoforms was typically determined using a kinase assay. Briefly, recombinant PI3K enzymes were incubated with the test compound at varying concentrations in the presence of ATP and the substrate phosphatidylinositol (PI) or phosphatidylinositol-4,5-bisphosphate (PIP2). The production of phosphatidylinositol-3-phosphate (PIP) or phosphatidylinositol-3,4,5-trisphosphate (PIP3) was quantified, often using an ELISA-based method or radiometric assays. The IC50 values were then calculated by fitting the dose-response curves to a four-parameter logistic equation.

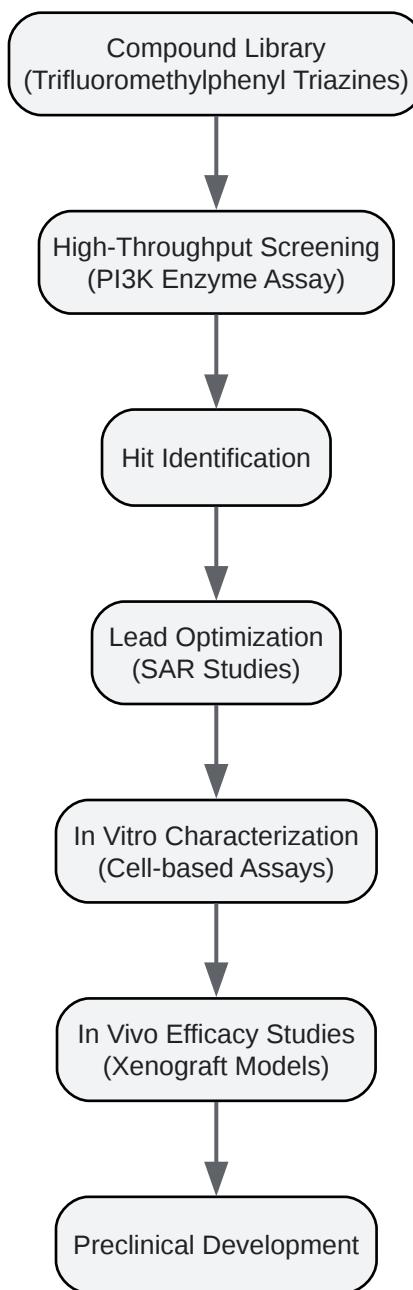
Cell Proliferation Assay

The anti-proliferative activity of the compounds was assessed using various cancer cell lines. Cells were seeded in 96-well plates and treated with increasing concentrations of the test compounds for a specified period (typically 72 hours). Cell viability was then measured using assays such as the sulforhodamine B (SRB) assay, MTT assay, or CellTiter-Glo® luminescent cell viability assay. The GI50 or IC50 values, representing the concentration at which cell growth is inhibited by 50%, were determined from the resulting dose-response curves.

Visualizing the PI3K/mTOR Signaling Pathway and Drug Intervention

The following diagrams illustrate the central role of the PI3K/mTOR pathway in cancer and the points of intervention for trifluoromethylphenyl substituted triazine inhibitors.





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